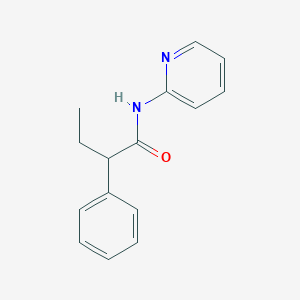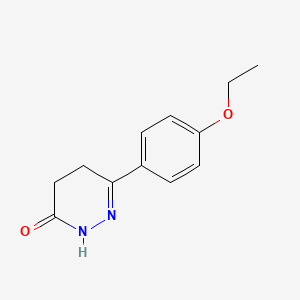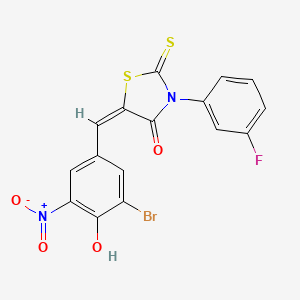
(5E)-5-(3-bromo-4-hydroxy-5-nitrobenzylidene)-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-5-(3-bromo-4-hydroxy-5-nitrobenzylidene)-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. These compounds are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of various functional groups such as bromine, hydroxyl, nitro, and fluorine in its structure suggests potential for multiple chemical interactions and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-(3-bromo-4-hydroxy-5-nitrobenzylidene)-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate aldehydes and thiosemicarbazides under specific conditions. The reaction may proceed as follows:
Step 1: Synthesis of the intermediate thiosemicarbazone by reacting 3-fluorobenzaldehyde with thiosemicarbazide in the presence of an acid catalyst.
Step 2: Cyclization of the thiosemicarbazone intermediate with 3-bromo-4-hydroxy-5-nitrobenzaldehyde under basic conditions to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide (NaOCH3) or other nucleophiles in polar aprotic solvents.
Major Products
Oxidation: Formation of quinone derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted thiazolidinones.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the development of new thiazolidinone derivatives with potential biological activities.
Biology
In biological research, the compound is studied for its antimicrobial and anticancer properties. It has shown potential in inhibiting the growth of various bacterial and fungal strains.
Medicine
The compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.
Industry
In the industrial sector, the compound may be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (5E)-5-(3-bromo-4-hydroxy-5-nitrobenzylidene)-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in key biological pathways, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular receptors to exert anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
- (5E)-5-(3-bromo-4-hydroxybenzylidene)-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
- (5E)-5-(4-hydroxy-5-nitrobenzylidene)-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one
Uniqueness
The presence of both bromine and nitro groups in (5E)-5-(3-bromo-4-hydroxy-5-nitrobenzylidene)-3-(3-fluorophenyl)-2-thioxo-1,3-thiazolidin-4-one makes it unique compared to other similar compounds. These functional groups may enhance its biological activity and provide additional sites for chemical modification.
Properties
IUPAC Name |
(5E)-5-[(3-bromo-4-hydroxy-5-nitrophenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8BrFN2O4S2/c17-11-4-8(5-12(14(11)21)20(23)24)6-13-15(22)19(16(25)26-13)10-3-1-2-9(18)7-10/h1-7,21H/b13-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDEXYZLJKRKMCL-AWNIVKPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)O)[N+](=O)[O-])SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)F)N2C(=O)/C(=C\C3=CC(=C(C(=C3)Br)O)[N+](=O)[O-])/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8BrFN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-fluoro-3-nitrophenyl)bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B4909453.png)
![4-((E)-1-{2-[(4-BROMOBENZYL)OXY]-3-METHOXYPHENYL}METHYLIDENE)-2-(4-METHYLPHENYL)-1,3-OXAZOL-5(4H)-ONE](/img/structure/B4909455.png)
![11-(4-methylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4909465.png)
![N-[5-(diphenylmethyl)-1,3,4-thiadiazol-2-yl]-N'-phenylurea](/img/structure/B4909469.png)
![methyl {1-[(2-isopropyl-1,3-benzoxazol-5-yl)carbonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B4909476.png)
![2-methyl-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B4909477.png)
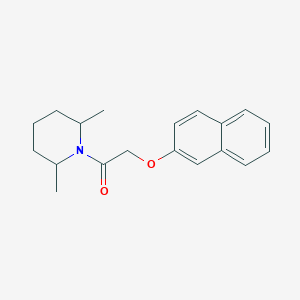
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B4909495.png)
![(5Z)-5-{2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4909498.png)
![{[5-(Tert-butyl)-2-methoxyphenyl]sulfonyl}(2-bromo-4-methylphenyl)amine](/img/structure/B4909513.png)
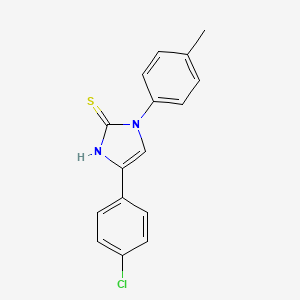
![2-[4-(3-cyclohexen-1-ylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B4909544.png)
